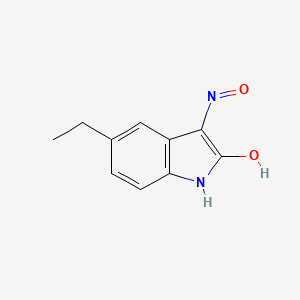
(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C10H10N2O2 . It is a versatile material with promising applications in scientific research. It exhibits high perplexity due to its intricate molecular structure, enabling it to be employed in diverse studies ranging from medicinal chemistry to organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “this compound” is intricate, contributing to its high perplexity. Its molecular weight is 190.2 .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Anticancer Properties
Oxime and oxime ether moieties, such as those found in this compound, have been shown to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks . For example, indirubin-3′-oxime analogs with carboxylic acid, ester, carbamide or sulfonamide at the 5-position have been studied for their anticancer activity .
Anti-Inflammatory Potential
Oximes have been reported to have significant anti-inflammatory potential . This could make the compound a potential candidate for the development of new anti-inflammatory drugs.
Kinase Inhibition
Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This includes AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and more . This makes the compound potentially useful in the treatment of diseases related to these kinases.
Antiviral Activity
Indole derivatives, which this compound is a part of, have been reported to possess antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
Indole derivatives have also been reported to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs.
Future Directions
properties
IUPAC Name |
5-ethyl-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDJBWQVCVFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)

![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)
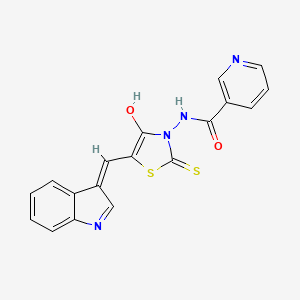
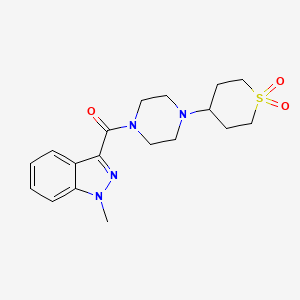
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)

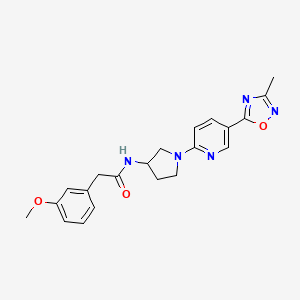
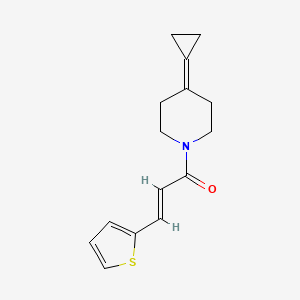
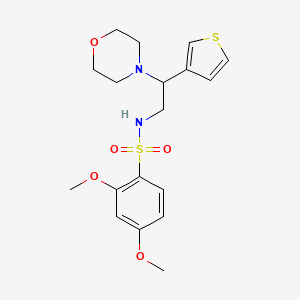
![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)
![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)
![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)